molecular formula C8H9ClN2O B8450102 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine CAS No. 908247-65-4

6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine

Cat. No. B8450102
M. Wt: 184.62 g/mol
InChI Key: PAEICBYKFYZGIT-UHFFFAOYSA-N
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Patent
US07312233B2

Procedure details

Borane reduction performed using general procedure described above for 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine except 7-Amino-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one was used as starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.O1CCNC2C=C(N)C=CC1=2.[NH2:13][C:14]1[C:15]([Cl:25])=[CH:16][C:17]2[NH:22][C:21](=O)[CH2:20][O:19][C:18]=2[CH:24]=1>>[Cl:25][C:15]1[C:14]([NH2:13])=[CH:24][C:18]2[O:19][CH2:20][CH2:21][NH:22][C:17]=2[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C2=C(NCC1)C=C(C=C2)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC2=C(OCC(N2)=O)C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(OCCN2)C=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.